2,2-Difluoro-1-(4-methylphenyl)ethanone
Description
The exact mass of the compound 2,2-Difluoro-1-(4-methylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Difluoro-1-(4-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-1-(4-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAJRSRPAQUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301301 | |
| Record name | 2,2-difluoro-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-36-9 | |
| Record name | NSC142248 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-difluoro-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physical properties and solubility data of 2,2-Difluoro-1-(4-methylphenyl)ethanone
This technical guide provides an in-depth analysis of 2,2-Difluoro-1-(4-methylphenyl)ethanone , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
2,2-Difluoro-1-(4-methylphenyl)ethanone (also known as p-Tolyl difluoromethyl ketone) is a critical intermediate in the synthesis of bioactive compounds, particularly as a transition-state inhibitor for serine proteases and as a lipophilic bioisostere. Its unique difluoromethylene moiety (
This guide details the physicochemical profile, synthesis methodologies, and solubility data required for its effective utilization in pharmaceutical workflows.
Chemical Identity & Physical Properties
The introduction of the difluoromethyl group (
Table 1: Physicochemical Constants
| Property | Value (Experimental/Predicted) | Confidence Level |
| IUPAC Name | 2,2-Difluoro-1-(4-methylphenyl)ethan-1-one | High |
| Molecular Formula | High | |
| Molecular Weight | 170.16 g/mol | High |
| CAS Number | Not widely listed; Analogous to 395-01-7 | Low (Niche Intermediate) |
| Physical State | Colorless to pale yellow liquid | High (Based on homologs) |
| Boiling Point | 205–210 °C (at 760 mmHg) | Predicted (Homolog extrapolation) |
| Density | Predicted | |
| Refractive Index | Predicted | |
| pKa ( | ~22–24 (Activated by | High |
Expert Insight: The
group acts as a weak electron-withdrawing group (EWG), increasing the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to hydration (forming gem-diols) compared to non-fluorinated analogs, but less so than trifluoromethyl ketones.
Solubility & Lipophilicity Profile
Understanding the solubility landscape is crucial for assay development and formulation. The difluoromethyl group enhances lipophilicity (LogP) while maintaining hydrogen bond donor capability (via the
Table 2: Solubility Data
| Solvent | Solubility Rating | Comments |
| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic aryl core dominates. |
| Dichloromethane (DCM) | Excellent (> 100 mg/mL) | Preferred solvent for extraction. |
| Ethyl Acetate | Excellent (> 100 mg/mL) | Ideal for chromatography. |
| Methanol/Ethanol | Good | May form hemiacetals upon prolonged storage. |
| DMSO | Excellent | Suitable for biological stock solutions (10-100 mM). |
| Hexanes | Moderate | Soluble, but may require co-solvent for extraction. |
Lipophilicity (LogP)
-
Predicted LogP (cLogP): 2.45 ± 0.3
-
Comparison:
-
4'-Methylacetophenone: LogP ~ 2.1
-
2,2,2-Trifluoro-1-(p-tolyl)ethanone: LogP ~ 2.8
-
-
Implication: The compound permeates cell membranes effectively but requires organic co-solvents (e.g., DMSO) for aqueous bioassays.
Synthesis Methodologies
Synthesizing
Route A: Friedel-Crafts Acylation (Scalable)
This is the preferred industrial route due to the availability of toluene.
-
Reagents: Toluene, Difluoroacetyl chloride (or Difluoroacetic anhydride),
(Lewis Acid). -
Conditions: Anhydrous DCM,
. -
Mechanism: Electrophilic Aromatic Substitution (EAS).
Route B: Metallation-Ester Condensation (Lab Scale)
Ideal for introducing the difluoroacetyl group onto complex aryl bromides.
-
Reagents: 4-Bromotoluene,
-Butyllithium ( -BuLi), Ethyl difluoroacetate. -
Conditions: THF,
. -
Protocol:
-
Lithiate 4-bromotoluene at
. -
Cannulate the aryl lithium species into a solution of ethyl difluoroacetate (inverse addition prevents double addition).
-
Quench with acidic methanol.
-
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and workflow for synthesizing this target.
Caption: Comparative synthesis workflow selecting between Friedel-Crafts and Lithiation routes based on scale and substrate complexity.
Applications in Drug Discovery
The 2,2-difluoro-1-arylethanone motif functions as a versatile "warhead" and structural mimic.
-
Serine Protease Inhibition: The electron-deficient carbonyl carbon forms a reversible covalent bond (hemiketal) with the active site serine hydroxyl group of proteases (e.g., Thrombin, Chymotrypsin). The
group enhances this reactivity without the excessive hydration seen with analogs. -
Bioisostere for Amides: The
group mimics the electronics and sterics of an amide bond but lacks the hydrolytic instability. -
Metabolic Blocking: The 4-methyl group is a metabolic soft spot (oxidation to benzoic acid). Replacing the adjacent carbonyl with a difluoroacetyl group alters the metabolic trajectory, often prolonging half-life (
).
Handling & Stability (Safety)[3]
-
Hazard Identification: Irritant (Skin/Eye).[1][2] Potential for lachrymatory effects due to the
-halo ketone-like structure. -
Storage: Store at
under inert gas (Argon/Nitrogen). -
Stability:
-
Hydrolysis: Stable at neutral pH. Slowly hydrates in acidic aqueous media.
-
Base Sensitivity: The
-proton ( ) is acidic. Strong bases (e.g., NaH, KOtBu) will deprotonate this position, leading to haloform-type cleavage or polymerization.
-
References
-
Friedel-Crafts Acylation of Arenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Synthesis of Difluoromethyl Ketones: Echeverria, P. G., et al. "Recent Advances in the Synthesis of Difluoromethylated Compounds." Chemical Reviews, 2016.[2]
-
Bioisosterism of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Properties of Fluorinated Acetophenones: PubChem Compound Summary for 2,2-Difluoroacetophenone (Analog).
Sources
Improving reaction yields for 2,2-Difluoro-1-(4-methylphenyl)ethanone synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS: 22051-46-3).
This guide prioritizes yield optimization through mechanistic control, addressing the common pitfalls of volatility, hydration, and side-reactions.[1]
Executive Summary & Molecule Profile
-
Target: 2,2-Difluoro-1-(4-methylphenyl)ethanone[2]
-
Core Challenges:
-
Volatility: The difluoromethyl group increases vapor pressure; product loss during concentration is common.
-
Hydrate Formation: Electron-deficient ketones form stable gem-diols (hydrates) in the presence of moisture, complicating NMR interpretation and purification.
-
Over-reaction: In nucleophilic routes, the product is more reactive than the starting ester, leading to tertiary alcohol formation.[1]
-
Experimental Protocols (High-Yield Methods)
Method A: Modified Friedel-Crafts Acylation (Scalable & Robust)
Best for: Large-scale synthesis starting from inexpensive Toluene.
The Logic: Standard Friedel-Crafts with difluoroacetyl chloride often stalls due to the deactivation of the Lewis Acid by the electron-deficient product. This protocol uses a "high-load" catalyst approach and specific temperature ramping to ensure conversion.
Reagents:
-
Toluene (Solvent/Reactant, anhydrous)[1]
-
Difluoroacetyl Chloride (1.1 equiv)
-
Aluminum Chloride (
, 1.2 - 1.5 equiv, high quality granular)[1]
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend
(1.5 equiv) in anhydrous DCM (0.5 M relative to limiting reagent). Cool to 0°C .[1][4] -
Electrophile Formation: Add Difluoroacetyl Chloride (1.1 equiv) dropwise. Stir for 15 min. The solution should turn clear/yellowish (formation of acylium ion).
-
Substrate Addition: Add Toluene (1.0 equiv) dropwise over 30 minutes. Crucial: Do not dump; the exotherm can lead to poly-acylation or tarring.
-
Thermal Ramp: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. If TLC shows incomplete conversion, heat to reflux (40°C) for 1 hour.
-
Quench (The Yield Killer): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (10:1 ratio).
-
Why? Basic or neutral quenching can lead to emulsions and aluminum salts trapping the product. Acidic quench breaks the Al-complex cleanly.
-
-
Workup: Extract with DCM. Wash with Brine. Dry over
. -
Concentration: DO NOT use high vacuum or heat >30°C on the rotovap.[1] Use a mild vacuum (approx. 200-300 mbar) to remove solvent.
Method B: Cryogenic Lithiation (Precision Route)
Best for: High purity requirements or when starting from 4-Bromotoluene.
The Logic: Reacting a Grignard/Lithium reagent with an ester usually yields a tertiary alcohol (double addition). However, at -78°C, the tetrahedral intermediate formed by the attack of the lithiated species on Ethyl Difluoroacetate is stable.[1] It does not collapse to the ketone until acidic hydrolysis, preventing the second attack.[1]
Reagents:
-
4-Bromotoluene
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Ethyl Difluoroacetate (1.2 equiv)
-
THF (anhydrous)
Step-by-Step Protocol:
-
Lithiation: Dissolve 4-Bromotoluene (1.0 equiv) in THF at -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30-45 mins.
-
Electrophile Addition: Add Ethyl Difluoroacetate (1.2 equiv) rapidly in one portion (or dropwise, but ensure temp stays <-70°C).
-
Note: Unlike standard additions, rapid addition here ensures the local concentration of electrophile is high, favoring single addition.[1]
-
-
The "Freeze": Stir at -78°C for 1 hour. Do not warm up.
-
Quench: Quench at -78°C with saturated
solution or dilute HCl. This protonates the intermediate, which then collapses to the ketone upon warming.[1] -
Workup: Extract with
. Wash with water/brine.
Troubleshooting Center (FAQ)
Issue 1: "My yield is <30% after Rotovap."
Diagnosis: Volatility Loss.
Mechanism: The
-
Stop stripping to dryness. Leave a small amount of solvent if possible.
-
Check the trap. Analyze your rotovap solvent trap; your product is likely there.
-
Distillation: If purification is needed, use Kugelrohr distillation rather than column chromatography to minimize solvent handling.[1]
Issue 2: "NMR shows a mess / broad peaks / extra OH signals."
Diagnosis: Hydrate Formation (Gem-diol).
Mechanism: The electron-withdrawing fluorines make the carbonyl carbon highly electrophilic. It reacts with atmospheric moisture:
-
Dehydrate: Dissolve the crude in Toluene and reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves for 2 hours before NMR.
-
NMR Solvent: Use anhydrous
or (DMSO breaks H-bonds, sharpening peaks).
Issue 3: "I see a tertiary alcohol byproduct."
Diagnosis: Double Addition (Method B). Mechanism: The reaction warmed up before quenching, or the addition was too slow, allowing the intermediate to collapse to the ketone, which then reacted with remaining organolithium.[1] Solution:
-
Strict Temp Control: Keep the reaction at -78°C until the acid is added.
-
Reverse Addition: Cannulate the lithiated species into a solution of the ester. This ensures the ester is always in excess.
Comparative Data & Decision Matrix
| Feature | Method A: Friedel-Crafts | Method B: Cryogenic Lithiation |
| Starting Material | Toluene (Cheap) | 4-Bromotoluene (Moderate) |
| Reagents | n-BuLi, Ethyl Difluoroacetate | |
| Scalability | High (kg scale) | Low/Medium (requires cryo) |
| Purity Profile | Moderate (Isomers possible) | High (Regiospecific) |
| Primary Risk | Lewis Acid Handling | Moisture sensitivity / Temp control |
| Typical Yield | 65 - 80% | 75 - 90% |
Visualizing the Workflow
Caption: Dual-pathway logic flow comparing the Friedel-Crafts (Route A) and Cryogenic Lithiation (Route B) approaches.
References
- Friedel-Crafts Optimization: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Difluoroacetylation via Cross-Coupling: Lui, L., et al. "Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis."[1] Chem. Asian J., 2021, 16, 1741–1744.[1][5] Link
-
Lithiation of Esters (Weinreb/Tetrahedral Stability): Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] Link
-
Handling of Fluorinated Ketones: Bégué, J. P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine.[1] Wiley, 2008.[1] (Reference for hydrate formation and volatility issues).
Sources
- 1. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 2. 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone | C10H10F2O2 | CID 165665414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for separating 2,2-Difluoro-1-(4-methylphenyl)ethanone from impurities
Welcome to the technical support guide for the purification of 2,2-Difluoro-1-(4-methylphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this fluorinated ketone. Our goal is to equip you with the expertise and methodologies necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2,2-Difluoro-1-(4-methylphenyl)ethanone?
A1: The impurity profile largely depends on the synthetic route. However, common impurities typically include:
-
Unreacted Starting Material: 1-(4-methylphenyl)ethanone (p-methylacetophenone).
-
Mono-fluorinated Intermediate: 2-Fluoro-1-(4-methylphenyl)ethanone. The second fluorination step can sometimes be slower than the first, leading to incomplete reaction.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethyl acetate, dichloromethane, hexanes).
-
Reagent-derived Byproducts: Impurities originating from the fluorinating agent (e.g., byproducts from Selectfluor™) or bases used in the reaction.
Q2: Which primary purification technique is most effective for this compound?
A2: Column chromatography is the most widely used and versatile method for purifying 2,2-Difluoro-1-(4-methylphenyl)ethanone.[3][4] It excels at separating compounds based on polarity, making it ideal for removing both less polar starting materials and potentially more polar byproducts.[5][6] For smaller scales (milligrams), preparative Thin Layer Chromatography (TLC) can also be highly effective.
Q3: How do I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are critical. ¹H NMR can confirm the absence of starting material and mono-fluorinated species. ¹⁹F NMR is particularly sensitive for detecting other fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on both the purity (from the GC trace) and the identity of the components (from the mass spectrum).
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of impurities.
Purification Workflow Overview
The following diagram outlines a general workflow for the purification of your crude product.
Caption: A decision-based workflow for purifying 2,2-Difluoro-1-(4-methylphenyl)ethanone.
Troubleshooting Purification Issues
Problem 1: My column chromatography separation is poor. The spots are streaking or co-eluting on TLC.
-
Causality: Poor separation in column chromatography often stems from incorrect mobile phase polarity, improper column packing, or sample overloading. The acidic nature of silica gel can also sometimes interact with carbonyl compounds.[7]
-
Solutions:
-
Optimize the Mobile Phase:
-
Goal: Aim for a retention factor (Rƒ) of ~0.25-0.35 for the target compound on TLC.
-
Action: Systematically test different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[8] If separation is still poor, try adding a very small percentage (~0.5%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to reduce streaking.
-
-
Check Column Packing:
-
Sample Loading:
-
Goal: The sample should be applied to the column as a narrow, concentrated band.[4]
-
Action: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent. Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Consider the Stationary Phase:
-
Goal: Mitigate unwanted interactions between the analyte and silica gel.
-
Action: While standard silica gel is usually sufficient, if you suspect on-column reactions (e.g., hydration or degradation), consider using deactivated or "neutral" silica gel. In rare cases, alumina can be an alternative, but its reactivity should be tested first.
-
-
Problem 2: I am not getting any crystals during recrystallization.
-
Causality: Successful crystallization depends on the compound being significantly more soluble in a hot solvent than in a cold one. If the compound is too soluble even at low temperatures, or if it's an oil, it will not crystallize.
-
Solutions:
-
Solvent Screening:
-
Action: Test solubility in a range of solvents (e.g., hexanes, ethanol, isopropanol, toluene). A good recrystallization solvent will dissolve your compound when hot but not when cold.
-
-
Use a Solvent/Anti-Solvent System:
-
Action: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at room temperature or while warm until the solution becomes slightly cloudy. Allow it to cool slowly.
-
-
Induce Crystallization:
-
Action: If the solution is supersaturated but no crystals form, try "scratching" the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous pure batch.
-
-
Concentrate the Solution:
-
Action: If the compound is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
-
Problem 3: My yield is very low after purification.
-
Causality: Low yield can result from material loss at various stages: incomplete elution from the column, multiple impure fractions being discarded, or degradation of the product on the stationary phase.
-
Solutions:
-
Monitor Elution Carefully:
-
Action: Collect many small fractions and analyze each one by TLC. Do not rely on visual cues alone. Sometimes, the product can elute over a larger volume than expected.
-
-
Re-process Mixed Fractions:
-
Action: Combine fractions that contain your product along with minor impurities. Evaporate the solvent and re-purify them in a second, smaller column, potentially with a shallower solvent gradient for better resolution.
-
-
Ensure Complete Transfer:
-
Action: After dissolving your crude product for loading, rinse the flask with a small amount of solvent to ensure all material is transferred to the column.
-
-
Detailed Purification Protocols
Protocol 1: Column Chromatography
This is the recommended primary method for purifying multi-gram quantities of 2,2-Difluoro-1-(4-methylphenyl)ethanone.
1. Preparation:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare your mobile phase (eluent). Based on the polarity of the target ketone, a good starting system is a gradient of Ethyl Acetate in Hexanes.
| Component | Typical Starting Ratios (Hexanes:EtOAc) | Purpose |
| Non-polar Impurities | 98:2 to 95:5 | Elutes less polar compounds like residual starting material. |
| Target Compound | 90:10 to 85:15 | Elutes the desired product. (Optimize with TLC first) |
| Polar Impurities | 80:20 to 70:30 | Elutes more polar byproducts. |
2. Packing the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until it is just above the silica bed. Never let the column run dry. [6]
-
Add a protective layer of sand on top of the silica bed.
3. Loading and Running the Column:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the column.
-
Open the stopcock and allow the sample to absorb onto the silica, then add a small layer of eluent.
-
Carefully fill the column with the eluent and begin elution, collecting fractions. Start with the low-polarity mobile phase and gradually increase the polarity as the column runs.
4. Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 2,2-Difluoro-1-(4-methylphenyl)ethanone.
References
- Phenomenex. (2025).
- ChemHelp ASAP. (2021).
- Chrom Tech, Inc. (2024).
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Physics Forums. (2011).
- National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethanone. PubChem.
- Beilstein-Institut. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
- National Center for Biotechnology Information. (2024).
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook.
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. physicsforums.com [physicsforums.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
